Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methylphenylacetic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: 3-(3-methylphenyl)pyrrolidine-3-carboxylic acid.
Reduction: 3-(3-methylphenyl)pyrrolidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the methyl and 3-methylphenyl groups enhances its binding affinity and selectivity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activities and used in drug development.
Pyrrolizines: Another class of pyrrolidine derivatives with significant pharmacological properties.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications, differentiating it from other pyrrolidine derivatives.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-10-4-3-5-11(8-10)13(12(15)16-2)6-7-14-9-13/h3-5,8,14H,6-7,9H2,1-2H3 |
InChI Key |
PDCTYVKORRQBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNC2)C(=O)OC |
Origin of Product |
United States |
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